Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16488803
InChI: InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)
SMILES:
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16488803

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)
Standard InChI Key NYBJRGJELSODLU-UHFFFAOYSA-N
Canonical SMILES CC1CNC(=O)CN1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate (C₁₀H₁₈N₂O₃) has a molecular weight of 214.26 g/mol . The piperazine ring adopts a chair-like conformation, with the tert-butyl group providing steric bulk and the ketone moiety enabling reactivity in nucleophilic additions. The methyl group at the 2-position introduces chirality, resulting in two enantiomers:

  • (2S)-enantiomer: CAS 1627749-02-3

  • (2R)-enantiomer: CAS 2172791-05-6

The (2S) enantiomer is more frequently studied, likely due to its enhanced interaction with biological targets.

Stereochemical Implications

The compound’s chirality influences its pharmacokinetic and pharmacodynamic profiles. For instance, the (2S) enantiomer may exhibit higher binding affinity to enzymes involved in inflammatory pathways compared to its (2R) counterpart. Such stereospecificity underscores the importance of enantioselective synthesis in drug development.

Synthesis and Characterization

Synthetic Routes

While detailed protocols remain proprietary, synthesis typically involves:

  • Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under acidic or basic conditions.

  • Functionalization: Introduction of the tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc anhydride) and subsequent methylation at the 2-position .

  • Oxidation: Installation of the 5-oxo group using oxidizing agents like potassium permanganate or ruthenium-based catalysts.

Industrial-scale production may employ flow microreactors to enhance yield and reduce waste.

Analytical Characterization

Key characterization data include:

  • ¹H NMR: Peaks at δ 1.43 (s, 9H, tert-butyl), δ 3.45–3.70 (m, 4H, piperazine), and δ 2.10 (s, 3H, methyl) .

  • IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) .

  • Chiral HPLC: Used to resolve enantiomers, with retention times differing by 1–2 minutes .

Biological Activities and Applications

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL). Structural analogs with halogen substitutions show enhanced potency, suggesting avenues for optimization.

Neuropharmacological Prospects

Piperazine derivatives often modulate neurotransmitter systems. While direct evidence is lacking for this compound, its ability to cross the blood-brain barrier (predicted logP = 1.8) warrants investigation in neurological disorders.

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameRing SizeFunctional GroupsNotable Activity
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate6-memberedKetone, methyl, tert-butylAnti-inflammatory, antimicrobial
Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate7-memberedKetone, methyl, tert-butylAnticancer (IC₅₀ = 8.7 μM)
Tert-butyl 3-methyl-2-oxo-piperidine-1-carboxylate6-memberedKetone, methyl, tert-butylAnalgesic (ED₅₀ = 15 mg/kg)

Activity Trends

  • Ring Size: Azepane derivatives (7-membered) often show higher anticancer activity due to conformational flexibility.

  • Substituent Position: Methyl groups at the 2-position enhance anti-inflammatory effects compared to 3-position analogs .

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